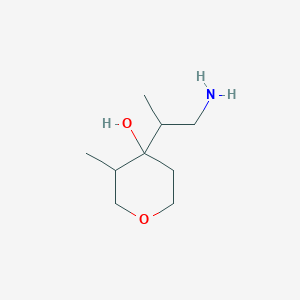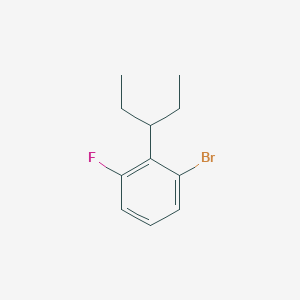
1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 3-bromo-2,2-dimethylpropyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane typically involves the bromination of 2,2-dimethylpropyl derivatives followed by cyclization reactions. One common method involves the reaction of 3-bromo-2,2-dimethyl-1-propanol with cyclopentyl derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted cyclopentane derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of 1-(2,2-dimethylpropyl)-1-methylcyclopentane.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The molecular pathways involved may include the formation of covalent bonds with target molecules, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene
Comparison: 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane is unique due to its cyclopentane ring structure, which imparts different chemical and physical properties compared to its benzene ring counterparts
Eigenschaften
Molekularformel |
C11H21Br |
|---|---|
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
1-(3-bromo-2,2-dimethylpropyl)-1-methylcyclopentane |
InChI |
InChI=1S/C11H21Br/c1-10(2,9-12)8-11(3)6-4-5-7-11/h4-9H2,1-3H3 |
InChI-Schlüssel |
FDRORYGOWZZCDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)CC(C)(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Aminomethyl)-1-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13191572.png)
![tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B13191580.png)





![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)
![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)



![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)
![Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13191655.png)
